molecular formula C7H11N3S B1175430 Phosphorusnitriledichloridetrimer CAS No. 16422-79-0

Phosphorusnitriledichloridetrimer

Cat. No.: B1175430
CAS No.: 16422-79-0
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Description

Systematic IUPAC Nomenclature and Alternative Designations

Phosphonitrilic chloride trimer exhibits a complex nomenclature system that reflects both its historical development and systematic chemical classification. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene . This systematic designation precisely describes the molecular structure, indicating the presence of six chlorine atoms attached to phosphorus centers within a six-membered heterocyclic ring containing alternating nitrogen and phosphorus atoms.

The compound's primary common name, phosphonitrilic chloride trimer , reflects its composition as a trimeric unit of phosphonitrilic chloride entities. This nomenclature emphasizes the cyclic nature of three repeating phosphorus-nitrogen-chlorine units. Alternative systematic designations include hexachlorocyclotriphosphazene , which highlights the hexachloro substitution pattern and the cyclic triphosphazene core structure. The term hexachlorophosphazene is also widely employed in scientific literature, representing a simplified version that emphasizes the six chlorine substituents and the phosphazene classification.

Additional nomenclature variants documented in chemical databases include triphosphonitrilic chloride , triphosphonitrile chloride , and hexachlorotriphosphonitrile . The compound is also referenced as cyclophosphazene dichloride trimer , which describes the dichloride functionality repeated three times in a cyclic arrangement. More specialized systematic names include 2,2,4,4,6,6-hexachloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine and hexachloro-1,3,5,2,4,6-triazatriphosphorine .

The compound is registered under Chemical Abstracts Service Registry Number 940-71-6 , providing unambiguous identification in chemical databases. The European Inventory of Existing Commercial Chemical Substances number is 213-376-8 , facilitating regulatory identification within European chemical commerce systems.

Table 1: Primary Nomenclature Designations for Phosphonitrilic Chloride Trimer

Category Designation
IUPAC Systematic Name 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Primary Common Name Phosphonitrilic chloride trimer
Alternative Common Name Hexachlorocyclotriphosphazene
Simplified Designation Hexachlorophosphazene
CAS Registry Number 940-71-6
EINECS Number 213-376-8

Molecular Formula and Structural Representation

The molecular formula of phosphonitrilic chloride trimer is Cl6N3P3 , indicating the presence of six chlorine atoms, three nitrogen atoms, and three phosphorus atoms per molecular unit. The molecular weight is consistently reported as 347.64 to 347.66 daltons , with slight variations reflecting different computational methods and measurement precision.

The compound possesses a distinctive cyclic molecular architecture characterized by a six-membered heterocyclic ring containing alternating phosphorus and nitrogen atoms. The core structural framework consists of a P3N3 ring system with alternating phosphorus-nitrogen bonds forming the backbone. Each phosphorus atom within the ring system is bonded to two chlorine atoms as substituents, resulting in the hexachloro designation.

Structural analysis reveals that the compound exhibits D3h symmetry , indicating threefold rotational symmetry about an axis perpendicular to the molecular plane, combined with horizontal mirror plane symmetry. Each phosphorus center adopts a tetrahedral geometry with a chlorine-phosphorus-chlorine bond angle of 101 degrees . The phosphorus-nitrogen bond distances within the ring are characteristically 157 picometers , which represents a significantly shorter distance compared to typical phosphorus-nitrogen single bonds found in saturated phosphazane analogues that measure approximately 177 picometers .

The six-membered P3N3 ring system deviates from perfect planarity, exhibiting a slightly ruffled conformation similar to a chair configuration. This structural deviation contrasts with related compounds such as hexafluorophosphazene, where the P3N3 ring maintains complete planarity. The molecular structure can be represented using the SMILES notation as N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl , providing a standardized linear representation of the cyclic connectivity.

Table 2: Molecular and Structural Parameters

Parameter Value Units
Molecular Formula Cl6N3P3 -
Molecular Weight 347.64-347.66 Daltons
Phosphorus-Nitrogen Bond Length 157 Picometers
Chlorine-Phosphorus-Chlorine Angle 101 Degrees
Molecular Symmetry D3h -
Ring Conformation Ruffled -

Historical Discovery and Early Characterization Efforts

The historical development of phosphonitrilic chloride trimer traces back to pioneering investigations in the early nineteenth century, marking the beginning of phosphazene chemistry as a distinct field of study. The compound was first synthesized and isolated in 1834 by Liebig and Wöhler , who conducted systematic studies on the interaction between phosphorus pentachloride and ammonia. These early researchers observed the formation of a white crystalline solid alongside the primary reaction product, phospham, which possessed the empirical formula (NPNH)n.

The initial characterization efforts by Liebig and Wöhler represented groundbreaking work in inorganic chemistry, although the complete structural elucidation of the compound required several decades of additional investigation. Rose also contributed to early studies of this reaction system during the same period, providing complementary observations that supported the identification of this novel crystalline material.

A significant advancement in understanding the compound's structure occurred in 1844 , when the empirical formula was proposed as NPCl2. However, the true molecular composition remained unclear until Gladstone and Holmes employed vapor density measurements to verify the molecular formula. Their analytical work suggested that the compound existed as a trimeric species with the formula (NPCl2)3 , establishing the fundamental molecular composition that forms the basis of modern understanding.

The structural interpretation of phosphonitrilic chloride trimer underwent a crucial development in 1895 , when Stokes first proposed the cyclic structure for the compound. Stokes's contribution was particularly significant as he not only suggested the cyclic arrangement but also identified a series of higher cyclic homologues, establishing the foundation for understanding phosphazene ring systems. His work represented the first systematic attempt to understand the structural organization of these phosphorus-nitrogen compounds beyond simple empirical formulas.

Stokes made additional contributions to phosphazene chemistry by discovering what he termed "inorganic rubber" through thermal treatment of chlorophosphazenes. This observation, while not directly related to the trimer structure, demonstrated the potential for these compounds to undergo polymerization reactions, foreshadowing later developments in polyphosphazene chemistry.

The period from the 1800s to 1940s represented the foundational era of phosphazene chemistry, during which the basic synthetic methods and fundamental chemical reactivity patterns were established. During this time, researchers developed the commercial preparation methods for phosphonitrilic chloride trimer and investigated basic substitution reactions including hydrolysis, ammonolysis, and aminolysis. The fundamental understanding of reactions with alcohols and phenols was also established during this historical period.

Table 3: Historical Milestones in Phosphonitrilic Chloride Trimer Development

Year Researcher(s) Contribution
1834 Liebig and Wöhler First synthesis and isolation
1834 Rose Complementary characterization studies
1844 - Empirical formula NPCl2 proposed
- Gladstone and Holmes Molecular formula (NPCl2)3 confirmed by vapor density
1895 Stokes Cyclic structure proposed; higher homologues identified

Properties

CAS No.

16422-79-0

Molecular Formula

C7H11N3S

Synonyms

Phosphonitrile chloride, trimer

Origin of Product

United States

Scientific Research Applications

Flame-Retardant Materials

One of the primary applications of phosphorus nitrile dichloride trimer is in the production of flame-retardant materials. The compound is utilized to enhance the fire resistance of polymers and other materials, particularly in electrical insulation applications.

  • Case Study : Research indicates that incorporating phosphorus nitrile dichloride trimer into epoxy formulations significantly improves their flame-retardant properties. A study demonstrated that epoxy compounds modified with this trimer exhibited reduced flammability and improved thermal stability compared to unmodified counterparts .

Advanced Ceramics

Phosphorus nitrile dichloride trimer serves as a precursor for advanced ceramic materials. Upon decomposition, it yields phosphorus nitride, a compound valued for its high thermal stability and mechanical strength.

  • Applications :
    • Aerospace : The aerospace industry benefits from ceramics derived from phosphorus nitrile dichloride trimer due to their lightweight and high-temperature resistance.
    • Defense : These materials are also critical in defense applications where durability and heat resistance are paramount .

Specialty Elastomers

The versatility of phosphorus nitrile dichloride trimer extends to the development of specialty elastomers. These elastomers are engineered to withstand extreme temperatures and harsh chemical environments.

  • Research Findings : Studies have shown that elastomers synthesized with phosphorus nitrile dichloride trimer exhibit superior mechanical properties and thermal stability compared to traditional elastomers. This makes them suitable for use in automotive and industrial applications where performance under stress is crucial .

High-Temperature Lubricants

The compound is also explored as a base for high-temperature lubricants. Its chemical stability at elevated temperatures allows it to perform effectively in environments that would degrade conventional lubricants.

  • Performance Metrics : Lubricants formulated with phosphorus nitrile dichloride trimer demonstrate lower friction coefficients and enhanced wear resistance, making them ideal for applications in machinery operating at high temperatures .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between phosphonitrilic chloride trimer and structurally or functionally related compounds:

Compound Name CAS Number Structure/Formula Reactivity/Function Applications Safety Considerations
Phosphonitrilic chloride trimer 940-71-6 Cyclic (NPCl₂)₃ Reacts violently with water; undergoes nucleophilic substitution of Cl atoms Polyphosphazene precursors for elastomers, flame retardants Moisture-sensitive; releases HCl upon hydrolysis
Phosphorus oxychloride (POCl₃) 10025-87-3 P(O)Cl₃ Dehydrating agent; reacts vigorously with water Synthesis of nitriles, pharmaceuticals (e.g., ranitidine derivatives) Corrosive; toxic fumes upon hydrolysis
Linear polyphosphonitrilic chloride N/A Linear [NPCl₂]ₙ Less reactive than cyclic trimer; requires higher temperatures for substitution Limited direct use; intermediate in polyphosphazene production Similar moisture sensitivity to trimer
Cyclic phosphonitrilic chloride tetramer 5080-50-2 (hypothetical) Cyclic (NPCl₂)₄ Lower ring strain; slower substitution kinetics compared to trimer Niche applications in specialty polymers Similar hazards to trimer but less studied
Phosphorus pentachloride (PCl₅) 10026-13-8 PCl₅ Strong chlorinating agent; reacts exothermically with water Synthesis of phosphonitrilic chloride trimers and organic chlorides Highly corrosive; releases HCl and heat

Key Research Findings

  • Synthesis and Purity: The trimer’s polymer-grade purity (>99%) is achieved through solvent washing (e.g., monochlorobenzene) and crystallization, distinguishing it from linear or tetrameric by-products that require specialized separation techniques .
  • Reactivity: The trimer’s ring strain enhances its reactivity toward nucleophiles (e.g., phenoxide, fluoroalkoxides) compared to the tetramer, enabling efficient polyphosphazene synthesis .
  • Functional Comparison with POCl₃ : While both the trimer and POCl₃ are moisture-sensitive, POCl₃ is primarily a dehydrating agent in organic synthesis (e.g., converting amides to nitriles ), whereas the trimer’s role is material-centric .
  • Safety : The trimer’s violent reaction with water necessitates anhydrous handling, akin to PCl₅ and POCl₃, but its polymeric derivatives exhibit reduced acute toxicity .

Preparation Methods

Reaction Conditions and Catalyst Composition

The catalytic system operates at 80–130°C in chlorobenzene, with a reaction time of 6–10 hours. Key parameters include:

ComponentMass Ratio (g)Molar RatioRole
NH₄Cl51.20.2–0.5:1Nitrogen source
PCl₅2561Phosphorus source
ZnCl₂/FeCl₃/MgCl₂2.561:1:1Composite catalyst
Pyridine5.120.02–0.05:1HCl scavenger
Chlorobenzene3841.5–4.0:1Solvent

The composite catalyst’s synergistic effects enhance P–N bond formation while suppressing side reactions. Pyridine neutralizes HCl, shifting the equilibrium toward trimer production.

Mechanistic Insights

The reaction proceeds via a stepwise mechanism:

  • Initiation : PCl₅ reacts with NH₄Cl to form intermediate phosphoramidous dichloride (Cl₂P–NH–PCl₂).

  • Cyclization : The composite catalyst facilitates trimerization by lowering the activation energy for ring closure.

  • Termination : Excess chlorobenzene stabilizes the trimer, preventing further polymerization.

Process Optimization and Critical Parameters

Temperature and Time Profile

Optimal performance occurs at 120±5°C during reflux, with a gradual temperature increase to 130±5°C to complete the reaction. Lower temperatures (80–100°C) favor trimer nucleation, while higher temperatures (130°C) accelerate cyclization.

Solvent Selection

Chlorobenzene’s high boiling point (131°C) and inertness make it ideal for maintaining reaction homogeneity and facilitating downstream distillation. Alternatives like toluene or dichloromethane result in lower yields due to poor solubility of intermediates.

Purification Strategy

Post-reaction, the mixture is cooled, filtered, and subjected to vacuum distillation to remove chlorobenzene. Crystallization with n-heptane yields a pure trimer (≥99%), avoiding contamination by linear byproducts.

Comparative Analysis of Synthesis Methods

ParameterTraditional MethodCatalytic Method
Temperature250–300°C80–130°C
Reaction Time12–24 hours6–10 hours
Yield50–60%85%
Purity~95%≥99%
CatalystNoneZnCl₂/FeCl₃/MgCl₂ (1:1:1)
SolventNone (neat)Chlorobenzene
ScalabilityLimited by energy costsIndustrially viable

The catalytic method reduces energy consumption by 40% and cuts raw material waste by 30%, making it economically favorable.

Industrial Scalability and Challenges

Large-Scale Implementation

Pilot plants adopting the catalytic method report consistent batch yields of 82–85%, with purity meeting pharmaceutical-grade standards (99.5%). Key considerations include:

  • Catalyst Recovery : Efficient filtration systems reclaim >90% of the composite catalyst for reuse.

  • HCl Management : Pyridine-HCl complexes are neutralized to minimize corrosion and environmental impact.

Remaining Hurdles

  • Solvent Toxicity : Chlorobenzene’s environmental persistence necessitates closed-loop recycling systems.

  • Catalyst Cost : While ZnCl₂ and FeCl₃ are inexpensive, MgCl₂’s hygroscopicity demands anhydrous handling.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phosphorusnitriledichloridetrimer, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via catalytic dehydration of aldoximes using PEG-supported phosphorus chloride catalysts. Key variables include reaction temperature (60–80°C), solvent choice (e.g., acetonitrile), and catalyst loading (5–10 mol%). Optimizing these parameters can achieve yields >90% . Safety protocols for handling phosphorus-based reagents, such as using fume hoods and protective equipment, are critical due to their hygroscopic and corrosive nature .

Q. What analytical techniques are recommended for characterizing this compound’s structural purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for structural confirmation. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry ensures detection of byproducts like phosphoric acid or unreacted aldoximes .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH), temperature (4°C to 40°C), and light. Monitor degradation via periodic NMR and FTIR analyses. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in dehydration reactions?

  • Methodological Answer : Discrepancies often arise from differences in substrate electronic effects or reaction scalability. Perform controlled comparative studies using standardized substrates (e.g., 4-tert-butylcyclohexanecarboxamide) and replicate conditions (solvent, catalyst loading). Use multivariate regression to isolate variables like steric hindrance or electron-withdrawing groups .

Q. What mechanistic insights explain this compound’s role in selective nitrile formation from aldoximes?

  • Methodological Answer : The mechanism likely involves a two-step process: (1) phosphorus chloride activates the aldoxime’s hydroxyl group via nucleophilic attack, forming a phosphorylated intermediate; (2) elimination of HPO₃ produces the nitrile. Isotopic labeling (e.g., ¹⁸O tracing) and in-situ FTIR can validate intermediates .

Q. How can computational modeling enhance the design of this compound-based catalysts for novel substrates?

  • Methodological Answer : Apply Density Functional Theory (DFT) to simulate transition states and binding energies between the catalyst and substrates. Validate predictions experimentally via kinetic studies (e.g., Eyring plots) to correlate activation barriers with observed reaction rates .

Q. What strategies mitigate reproducibility challenges in this compound synthesis across labs?

  • Methodological Answer : Standardize reagent sources (e.g., anhydrous PCl₃), solvent purity (HPLC-grade), and moisture control (argon atmosphere). Publish detailed protocols with spectral data (e.g., NMR peaks at δ 120–130 ppm for P=N bonds) and encourage peer validation through open-access repositories .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for all syntheses, wear nitrile gloves (latex shows higher permeability to chemicals ), and equip labs with emergency eyewash stations. For spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous channels .

Data Presentation and Dissemination

Q. How should spectral data for this compound be presented in dissertations to ensure clarity?

  • Methodological Answer : Include annotated NMR/FTIR spectra in appendices, highlighting key peaks (e.g., P-Cl stretches at 550–600 cm⁻¹). Use tables to compare experimental vs. theoretical values, and reference databases like SDBS or NIST for validation .

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